molecular formula C14H9Br2N5O B15172980 C14H9Br2N5O

C14H9Br2N5O

Cat. No.: B15172980
M. Wt: 423.06 g/mol
InChI Key: MHZJYFLEMXHZQX-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H9Br2N5O is a brominated derivative of a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H9Br2N5O typically involves the bromination of a precursor heterocyclic compound. One common method is the electrophilic bromination reaction, where the precursor is treated with bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of This compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C14H9Br2N5O: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of brominated quinones or other oxidized heterocyclic compounds.

    Reduction: Formation of brominated amines or other reduced derivatives.

    Substitution: Formation of methoxy-substituted derivatives or other substituted compounds.

Scientific Research Applications

C14H9Br2N5O: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C14H9Br2N5O involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    C14H9BrN5O: A monobrominated derivative with similar chemical properties but different reactivity.

    C14H9Cl2N5O: A dichlorinated analogue with distinct chemical behavior and applications.

    C14H9I2N5O: A diiodinated compound with unique properties due to the presence of iodine atoms.

Uniqueness

C14H9Br2N5O: is unique due to the presence of two bromine atoms, which impart specific chemical reactivity and properties. This makes it particularly useful in applications where strong halogen interactions are required, such as in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H9Br2N5O

Molecular Weight

423.06 g/mol

IUPAC Name

5-bromo-N-(3-bromophenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9Br2N5O/c15-9-2-1-3-11(6-9)18-14(22)12-7-10(16)4-5-13(12)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

MHZJYFLEMXHZQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3

Origin of Product

United States

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